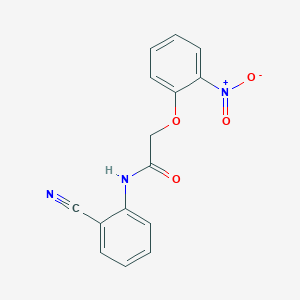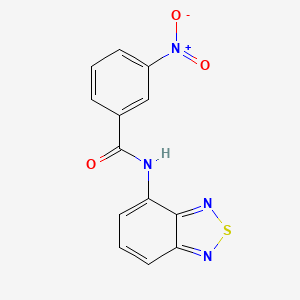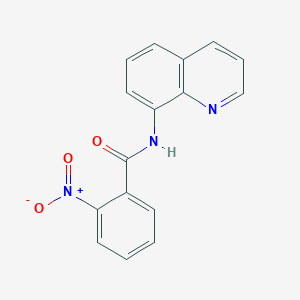![molecular formula C20H23NO4 B5740701 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)
3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid, also known as Boc-4-amino-3-(4-methylbenzoyl)phenylalanine, is a synthetic chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments for various diseases.
Mécanisme D'action
The mechanism of action of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine is not fully understood, but it is believed to involve inhibition of key enzymes and signaling pathways involved in various physiological processes. Specifically, this compound has been shown to inhibit protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and glucose metabolism. Additionally, 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B, anticancer activity, and anti-inflammatory activity. Additionally, this compound has been shown to exhibit antioxidant activity and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine is its potential as a lead compound for the development of new drugs and treatments for various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research involving 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine. One area of interest is the development of new drugs and treatments for type 2 diabetes based on the compound's ability to inhibit protein tyrosine phosphatase 1B. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential targets for drug development. Finally, the anticancer activity of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine warrants further investigation, with the goal of developing new cancer treatments based on this compound.
Méthodes De Synthèse
The synthesis of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine typically involves a multi-step process that begins with the reaction of tert-butyl 4-hydroxybenzoate with 4-methylbenzoyl chloride to form tert-butyl 4-(4-methylbenzoyloxy)benzoate. This intermediate is then reacted with 4-aminobenzoic acid to form tert-butyl N-(4-aminobenzoyl)-4-(4-methylbenzoyloxy)benzamide. Finally, the tert-butyl protecting group is removed to yield the desired product.
Applications De Recherche Scientifique
3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes. Additionally, 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been shown to exhibit anticancer activity, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
3-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-5-6-14(19(23)24)11-17(13)21-18(22)12-25-16-9-7-15(8-10-16)20(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONRPXSRGADHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)

![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)



![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)


![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
